molecular formula C20H23N5O2 B6578981 2-phenyl-7-(piperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1105192-14-0

2-phenyl-7-(piperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No. B6578981
CAS RN: 1105192-14-0
M. Wt: 365.4 g/mol
InChI Key: CLEANVSDLCHDOX-UHFFFAOYSA-N
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Description

2-phenyl-7-(piperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenyl-7-(piperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is 365.18517499 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (see Figure 1). These compounds have attracted significant interest due to their structural similarity to purine bases like adenine and guanine. In this analysis, we’ll explore the substituent diversity, synthetic methods, and biomedical applications of these intriguing molecules .

Substituent Diversity

The substituents present at specific positions in pyrazolo[3,4-b]pyridines significantly impact their properties. Let’s focus on positions N1, C3, C4, C5, and C6. Researchers have described more than 300,000 1H-pyrazolo[3,4-b]pyridines, documented in over 5,500 references (including 2,400 patents) to date .

Synthetic Methods

Various synthetic routes lead to pyrazolo[3,4-b]pyridines. Starting from either a preformed pyrazole or pyridine, chemists have developed methods to introduce substituents and construct these fascinating molecules. The synthesis of 1H-pyrazolo[3,4-b]pyridines has been well-explored, and strategies include reactions with 1,3-diketones and other versatile approaches[1,3].

a. Tropomyosin Receptor Kinase (TRK) Inhibition: TRKs play a crucial role in cell proliferation and differentiation. Inhibiting TRKs can be therapeutically relevant for cancer treatment. Researchers have designed pyrazolo[3,4-b]pyridine derivatives as potential TRK inhibitors .

b. Energetic Ionic Compounds: A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium compounds has been achieved. These energetic ionic compounds exhibit good detonation performances and low sensitivities. The synthetic strategy employed could be extended to other fused pyridinyl azides, highlighting its importance in heterocyclic chemistry .

Mechanism of Action

Target of Action

The primary target of 3H-Pyrazolo[4,3-c]pyridin-3-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

3H-Pyrazolo[4,3-c]pyridin-3-one acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways. Most notably, it disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are involved in cell proliferation, differentiation, and survival . The disruption of these pathways can lead to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , suggesting that 3H-Pyrazolo[4,3-c]pyridin-3-one may have similar properties.

Result of Action

The inhibition of CDK2 by 3H-Pyrazolo[4,3-c]pyridin-3-one results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells .

properties

IUPAC Name

2-phenyl-7-(piperazine-1-carbonyl)-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14(2)24-12-16(19(26)23-10-8-21-9-11-23)18-17(13-24)20(27)25(22-18)15-6-4-3-5-7-15/h3-7,12-14,21H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEANVSDLCHDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116261
Record name 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-2-phenyl-7-(piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

CAS RN

1105192-14-0
Record name 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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